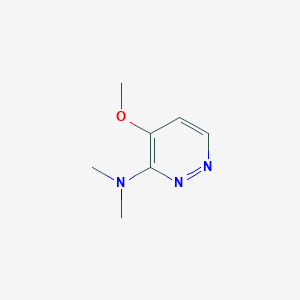
4-methoxy-N,N-dimethylpyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N,N-dimethylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
The synthesis of 4-methoxy-N,N-dimethylpyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Dimethylation: The nitrogen at the 3-position is then dimethylated using reagents such as dimethylamine or formaldehyde in the presence of a catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-Methoxy-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy position or on the pyridazine ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
4-Methoxy-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-methoxy-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The methoxy group enhances its binding affinity to certain enzymes or receptors, while the dimethylamine moiety contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
4-Methoxy-N,N-dimethylpyridazin-3-amine can be compared with other pyridazine derivatives such as:
6-Methoxy-N,N-dimethylpyridazin-3-amine: Similar in structure but with the methoxy group at the 6-position, leading to different biological activities.
4-Chloro-N,N-dimethylpyridazin-3-amine:
4-Methoxy-N,N-dimethylpyrimidin-3-amine: A pyrimidine analog with different electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-methoxy-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)7-6(11-3)4-5-8-9-7/h4-5H,1-3H3 |
Clé InChI |
QMRUNENGTIASIB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CN=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)

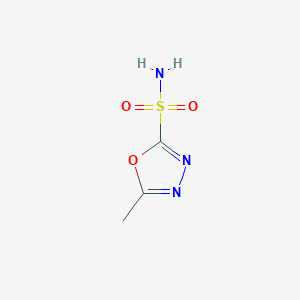
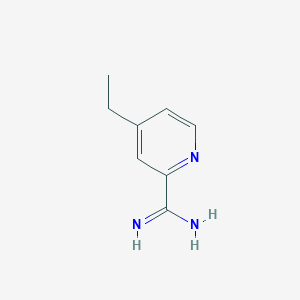
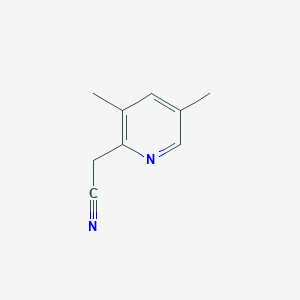
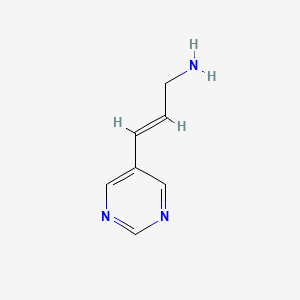

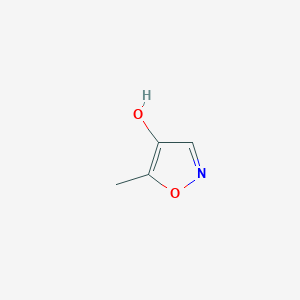
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)

![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
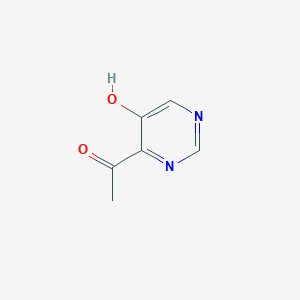
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
